(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine
CAS No.: 1018527-36-0
Cat. No.: VC2907126
Molecular Formula: C13H18FN3O
Molecular Weight: 251.3 g/mol
* For research use only. Not for human or veterinary use.
![(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine - 1018527-36-0](/images/structure/VC2907126.png)
Specification
CAS No. | 1018527-36-0 |
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Molecular Formula | C13H18FN3O |
Molecular Weight | 251.3 g/mol |
IUPAC Name | [4-(2-aminoethyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Standard InChI | InChI=1S/C13H18FN3O/c14-12-3-1-11(2-4-12)13(18)17-9-7-16(6-5-15)8-10-17/h1-4H,5-10,15H2 |
Standard InChI Key | RXALBCGFROMJDZ-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCN)C(=O)C2=CC=C(C=C2)F |
Canonical SMILES | C1CN(CCN1CCN)C(=O)C2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structure
(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine is characterized by a molecular formula of C13H18FN3O and a molecular weight of 251.30 g/mol . The compound is also known by its IUPAC name [4-(2-aminoethyl)piperazin-1-yl]-(4-fluorophenyl)methanone and is registered with CAS number 1018527-36-0 .
The structural composition of this compound includes three key elements:
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A six-membered piperazine ring containing two nitrogen atoms
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A 4-fluorobenzoyl group that enhances lipophilicity and stability
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An ethylamine moiety that contributes to its pharmacological properties
This chemical structure provides the compound with distinctive physical and chemical properties that influence its behavior in biological systems. The presence of the fluorine atom particularly influences its stability and interaction capabilities with biological targets.
Chemical Identifiers
Property | Value |
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Molecular Formula | C13H18FN3O |
Molecular Weight | 251.30 g/mol |
CAS Number | 1018527-36-0 |
IUPAC Name | [4-(2-aminoethyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI | InChI=1S/C13H18FN3O/c14-12-3-1-11(2-4-12)13(18)17-9-7-16(6-5-15)8-10-17/h1-4H,5-10,15H2 |
InChI Key | RXALBCGFROMJDZ-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1CCN)C(=O)C2=CC=C(C=C2)F |
Table 1: Chemical identifiers for (2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine
Synthesis Methods
The synthesis of (2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine typically involves a multi-step process requiring careful control of reaction conditions to ensure high yields and purity. The synthetic pathway generally includes:
Synthetic Routes
The synthesis typically involves three main steps:
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Formation of the Piperazine Ring: The piperazine core can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
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Introduction of the 4-Fluorobenzoyl Group: The 4-fluorobenzoyl moiety is attached via acylation reactions using 4-fluorobenzoyl chloride or 4-fluorobenzoic acid derivatives with the piperazine compound.
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Attachment of the Ethylamine Chain: The ethylamine chain is incorporated through nucleophilic substitution reactions involving ethylamine and the piperazine derivative.
Reaction Conditions
Optimal synthesis requires specific reaction conditions:
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Controlled temperature and pressure environments
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Appropriate selection of solvents (typically polar aprotic solvents)
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Catalysts to enhance reaction rates and selectivity
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Precise reaction timing to maximize yield and minimize side products
Industrial production methods for this compound often employ continuous flow reactors and automated systems to control reaction parameters precisely, ensuring consistent product quality and higher throughput.
Biological Activities
Research into (2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine has revealed several significant biological activities that suggest potential therapeutic applications.
Antitumor Properties
Studies indicate that compounds containing piperazine moieties, including (2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine, exhibit antitumor activity. Research has investigated this compound's ability to target specific cancer cell lines, showing promise in inhibiting tumor growth through modulation of key signaling pathways.
The mechanism of action appears to involve interaction with cellular receptors or enzymes, thereby influencing cell proliferation and apoptosis pathways. Studies on related analogs have shown varying degrees of efficacy against different cancer cell lines:
Compound | IC50 (μM) | Cancer Cell Line |
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Analog A | 5.2 | MCF-7 |
Analog B | 3.8 | HeLa |
Analog C | 6.5 | A549 |
Table 2: Antitumor activity of selected analogs structurally related to (2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Studies suggest that derivatives of piperazine can effectively combat various microbial strains, making them potential candidates for developing new antimicrobial agents.
Testing against common pathogens has yielded promising results:
Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |
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Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Table 3: MIC values for (2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine against selected pathogens
Enzyme Inhibitory Effects
Related fluorinated piperazine derivatives have demonstrated inhibitory effects on tyrosinase, an enzyme involved in melanin production . Research has shown that compounds structurally characterized by the 4-fluorobenzylpiperazine fragment can act as competitive tyrosinase inhibitors .
Pharmacological Relevance
Mechanism of Action
The pharmacological activities of (2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine stem from its ability to interact with specific molecular targets. The compound's mechanism of action involves:
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Receptor Binding: The compound may bind to specific cellular receptors, altering their function or signaling pathways.
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Enzyme Inhibition: Evidence suggests that the compound or its structural analogs can inhibit specific enzymes, particularly tyrosinase in the case of related structures .
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Cellular Pathway Modulation: The compound appears capable of modulating key cellular pathways involved in cell proliferation, differentiation, and death.
Structure-Activity Relationships
The biological activity of (2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine is significantly influenced by its structural components:
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Fluorine Substituent: The fluorine atom on the benzoyl group enhances the compound's stability, lipophilicity, and binding affinity to target molecules.
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Piperazine Ring: The piperazine core serves as a versatile scaffold that facilitates interaction with various biological targets and contributes to the compound's pharmacokinetic properties .
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Ethylamine Chain: This structural component may play a role in the compound's ability to interact with specific receptors or enzymes.
Research Applications
Medicinal Chemistry Applications
(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine serves as a valuable building block in medicinal chemistry for several reasons:
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Lead Compound Development: The compound provides a scaffold for developing novel therapeutic agents with improved efficacy and safety profiles.
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Structure-Activity Relationship Studies: Researchers use this compound and its derivatives to understand how structural modifications affect biological activity, guiding the design of optimized drug candidates .
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Pharmacophore Exploration: The compound contributes to the identification and refinement of pharmacophores - structural features responsible for specific biological activities .
Comparative Analysis with Similar Compounds
Structural Analogs
Several compounds share structural similarities with (2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine but differ in specific substituents:
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(2-[4-(4-Chlorobenzoyl)piperazin-1-YL]ethyl)amine: Features a chlorine atom instead of fluorine.
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(2-[4-(4-Methylbenzoyl)piperazin-1-YL]ethyl)amine: Contains a methyl group in place of the fluorine atom.
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[4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone: A related compound with demonstrated tyrosinase inhibitory activity .
Distinctive Features
(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine is distinguished from similar compounds by:
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Fluorine Atom Presence: The fluorine atom significantly influences the compound's chemical and biological properties, enhancing stability, lipophilicity, and target binding.
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Balanced Lipophilicity: The combination of the piperazine ring, fluorobenzoyl group, and ethylamine chain creates a balanced lipophilic/hydrophilic profile that affects absorption, distribution, metabolism, and excretion properties.
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Versatile Functionalization Points: The compound's structure provides multiple sites for further chemical modifications, facilitating the creation of derivative libraries for structure-activity relationship studies .
Future Research Directions
Optimization Opportunities
Future research on (2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine could focus on:
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Structure Optimization: Further modification of the basic scaffold to enhance potency, selectivity, and pharmacokinetic properties .
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Targeted Delivery Systems: Development of formulations that improve the compound's delivery to specific tissues or cell types.
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Combination Studies: Investigation of potential synergistic effects when combined with other therapeutic agents.
Unexplored Applications
Several potential applications remain to be fully explored:
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Central Nervous System Effects: Given the structural similarity to some neurologically active compounds, investigation of potential CNS activities could be valuable.
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Immunomodulatory Properties: Examination of possible effects on immune system function and regulation.
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Expanded Antimicrobial Spectrum: Testing against a broader range of pathogens, including drug-resistant strains and emerging infectious agents.
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